molecular formula C25H26N2O5S2 B2913506 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide CAS No. 923245-29-8

3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide

Cat. No. B2913506
CAS RN: 923245-29-8
M. Wt: 498.61
InChI Key: VGADYHLRQPGTNM-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase, which has been found to play a critical role in many physiological processes. In

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Zhang, Cai, Hong, and Kwon (2019) demonstrates the phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones, facilitating the construction of benzo[b]azepin-3-ones. This method highlights a novel approach for synthesizing complex structures, potentially related to 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide derivatives, under mild conditions (Zhang et al., 2019). Additionally, the work of Deng, Dong, Liu, Li, Li, Sun, and Zeng (2017) on the decomposition of benzenesulfonyl azide provides insight into chemical processes that could be relevant for manipulating sulfonyl azide groups in the context of synthesizing related compounds (Deng et al., 2017).

Anticancer Applications

Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, and Yoo (2019) synthesized and evaluated the anticancer activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, demonstrating significant cytotoxic activity against various cancer cell lines. This study points to the potential therapeutic applications of complex sulfonamide compounds in cancer treatment, hinting at the broader relevance of 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide in medicinal chemistry (Ravichandiran et al., 2019).

Antibacterial Activity

The synthesis and antibacterial evaluation of novel azetidinones by Prajapati and Thakur (2014) explore the creation of sulfonamide derivatives with significant antimicrobial properties. Although this study does not directly involve 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide, it underscores the importance of sulfonamide compounds in developing new antibiotics, suggesting possible antibacterial applications for similar compounds (Prajapati & Thakur, 2014).

Mechanism of Action

Target of Action

The primary target of the compound “3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide” is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, where it catalyzes the third step in the beta-oxidation cycle.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function or activity

Biochemical Pathways

The compound is likely to affect the beta-oxidation pathway given its target . This pathway is responsible for the breakdown of fatty acids, producing energy for the cell. Any alteration in this pathway could have significant downstream effects, potentially impacting energy production and lipid metabolism.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 . By potentially altering the function of this enzyme, the compound could impact fatty acid metabolism and energy production within the cell.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c28-25(20-9-8-12-24(19-20)34(31,32)27-17-6-1-2-7-18-27)26-21-13-15-23(16-14-21)33(29,30)22-10-4-3-5-11-22/h3-5,8-16,19H,1-2,6-7,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADYHLRQPGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide

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